molecular formula C11H10O6 B11948017 4,5,6-Trimethoxy-2-benzofuran-1,3-dione CAS No. 16790-40-2

4,5,6-Trimethoxy-2-benzofuran-1,3-dione

Cat. No.: B11948017
CAS No.: 16790-40-2
M. Wt: 238.19 g/mol
InChI Key: ZUERZHPDSQQRFV-UHFFFAOYSA-N
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Description

4,5,6-Trimethoxy-2-benzofuran-1,3-dione is a high-purity chemical compound with the molecular formula C11H10O6 and an average mass of 238.195 Da . This benzofuran-1,3-dione derivative is a specialized building block in organic synthesis and medicinal chemistry research. It is structurally categorized as a rare benzofuran-2,3-dione (phthalide analogue), a motif that has been identified as a precursor in the study of fungal metabolites . Researchers value this compound for its role in exploring novel synthetic pathways, including studies on retro-Friedel–Crafts alkylation reactions that lead to the formation of highly reactive intermediates like p-quinone methides (p-QMs) . These intermediates are of significant interest due to their broad range of biological activities and their role as key intermediates in the biosynthesis of natural products . Furthermore, the trimethoxybenzofuran scaffold is structurally related to aurones, a class of compounds found in plants that have demonstrated promising biological activities . Recent research has focused on designing and synthesizing aurone derivatives, including those with trimethoxy substitutions, to evaluate their anti-proliferative effects, particularly against colon cancer cells . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

CAS No.

16790-40-2

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

4,5,6-trimethoxy-2-benzofuran-1,3-dione

InChI

InChI=1S/C11H10O6/c1-14-6-4-5-7(11(13)17-10(5)12)9(16-3)8(6)15-2/h4H,1-3H3

InChI Key

ZUERZHPDSQQRFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)OC2=O)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization of 3,4,5-Trimethoxyphthalic Acid

The most direct route involves dehydrating 3,4,5-trimethoxyphthalic acid (1) to form the corresponding anhydride. This method, rooted in classical anhydride synthesis, employs acetic anhydride as both solvent and dehydrating agent .

Procedure :

  • Reactant : 3,4,5-Trimethoxyphthalic acid (1.0 equiv).

  • Conditions : Reflux in acetic anhydride (5 vol) at 120–140°C for 4–6 hours.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

  • Yield : 70–85% .

Key Insight : The reaction proceeds via nucleophilic acyl substitution, with acetic anhydride facilitating the elimination of water. The electron-donating methoxy groups stabilize the intermediate, enhancing cyclization efficiency .

Condensation of Organocuprates with Halophenols

A multistep approach utilizes organocuprate intermediates to construct the benzofuran core. This method, adapted from Perkin and McMurry reactions, involves coupling 2-halophenols with preformed cuprates .

Procedure :

  • Cuprate Formation : React 2-benzyloxy-4-methoxyphenylacetylene with CuI in THF under N₂.

  • Coupling : Add 3-iodo-4-hydroxybenzaldehyde (1.1 equiv) and Pd(PPh₃)₂Cl₂ (2.5 mol%) in pyridine at 80°C for 12 hours .

  • Cyclization : Treat with HI in acetic acid to remove protecting groups and induce ring closure.

  • Yield : 50–65% .

Table 1 : Optimization of Coupling Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading2.5 mol% Pd+15%
Temperature80°C+20% vs. 60°C
SolventPyridinePrevents oxidation

Mechanistic Note : The Pd catalyst facilitates oxidative addition of the iodide, while the cuprate acts as a nucleophile. Steric hindrance from methoxy groups necessitates elevated temperatures .

Photolytic Rearrangement of β,β-Bis-(o-methoxyphenyl)vinyl Bromides

Photolysis offers a radical-mediated pathway, leveraging UV light to induce cyclization. This method avoids metal catalysts but requires stringent control of light wavelength .

Procedure :

  • Substrate Preparation : Synthesize β,β-bis-(2-methoxyphenyl)vinyl bromide via bromination of the corresponding styrene.

  • Irradiation : Expose to UV light (254 nm) in benzene under N₂ for 8–12 hours.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1).

  • Yield : 40–55% .

Advantages :

  • No metal residues.

  • Scalable under controlled conditions.

Limitations :

  • Low functional group tolerance.

  • Requires specialized equipment.

Acid-Catalyzed Cyclization of 2-Hydroxystilbene Derivatives

2-Hydroxystilbenes, when treated with strong acids, undergo cyclodehydration to form benzofurans. For 4,5,6-trimethoxy substitution, this method requires careful protection/deprotection sequences .

Procedure :

  • Substrate Synthesis : Protect 3,4,5-trimethoxy-2-hydroxyacetophenone as its benzyl ether.

  • Cyclization : Reflux with PPA (polyphosphoric acid) in xylene at 130°C for 6 hours.

  • Deprotection : Hydrogenate over Pd/C to remove benzyl groups.

  • Yield : 60–70% .

Critical Parameters :

  • Acid Strength : PPA outperforms H₂SO₄ or HCl due to milder conditions.

  • Solvent : Xylene prevents side reactions at high temperatures.

Oxidative Aromatization with DDQ

2,3-Dihydrobenzofurans can be oxidized to the fully aromatic dione using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This method is effective for introducing the 1,3-dione moiety .

Procedure :

  • Dihydro Intermediate : Synthesize 4,5,6-trimethoxy-2,3-dihydrobenzofuran via Wittig reaction.

  • Oxidation : Stir with DDQ (1.2 equiv) in dioxane at 25°C for 24 hours.

  • Yield : 75–80% .

Table 2 : Oxidation Efficiency with Different Agents

Oxidizing AgentConversion (%)Side Products
DDQ95<5%
KMnO₄60Overoxidation
MnO₂40Incomplete

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethoxy-2-benzofuran-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that benzofuran derivatives, including 4,5,6-trimethoxy-2-benzofuran-1,3-dione, exhibit significant antimicrobial properties. Various studies have demonstrated that modifications to the benzofuran structure can enhance antibacterial and antifungal activities. For instance, benzofuran derivatives have shown effectiveness against Staphylococcus aureus and other pathogenic bacteria . The presence of methoxy groups at positions 4, 5, and 6 is believed to contribute to the compound's increased reactivity and interaction with biological targets.

Topoisomerase Inhibition
Benzofuran compounds have also been identified as potential topoisomerase inhibitors. Topoisomerases are critical enzymes involved in DNA replication and transcription; thus, their inhibition can lead to antitumor effects. The structural characteristics of 4,5,6-trimethoxy-2-benzofuran-1,3-dione may allow it to interfere with these enzymes effectively .

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress within biological systems. Preliminary studies suggest that 4,5,6-trimethoxy-2-benzofuran-1,3-dione can scavenge free radicals effectively, which may contribute to its pharmacological profile . This property is particularly relevant in the context of diseases associated with oxidative damage.

Applications in Materials Science

Polymer Chemistry
In materials science, benzofuran derivatives are being explored for their potential applications in polymer synthesis. The unique chemical structure of 4,5,6-trimethoxy-2-benzofuran-1,3-dione allows it to act as a monomer or cross-linking agent in polymer formulations . This can lead to the development of novel materials with enhanced mechanical properties and thermal stability.

Dye Industry
The dyeing properties of benzofuran compounds have also been investigated. Due to their chromophoric nature, these compounds can be utilized in the synthesis of dyes and pigments for textiles and other materials . The ability to modify the benzofuran structure further enhances its applicability in creating vibrant and stable colorants.

Case Studies

Several case studies illustrate the diverse applications of 4,5,6-trimethoxy-2-benzofuran-1,3-dione:

StudyFocusFindings
Antimicrobial Screening Evaluation against various bacterial strainsShowed significant activity against E. coli and C. albicans , with enhanced effects noted for derivatives containing halogen substitutions .
Topoisomerase I Inhibition Investigation into antitumor potentialDemonstrated effective inhibition of topoisomerase I activity in vitro, suggesting potential use as an anticancer agent .
Polymer Development Synthesis of new polymeric materialsUtilized as a monomer leading to polymers with improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxy-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications
5,6-Dimethoxyisobenzofuran-1(3H)-one 531-88-4 5,6-di-OCH₃ 0.87 Intermediate in alkaloid synthesis
5-Hydroxyisobenzofuran-1,3-dione 27550-59-0 5-OH 0.92 Higher polarity, lower lipophilicity
5-Methoxyisobenzofuran-1(3H)-one 4741-62-2 5-OCH₃ 0.90 Moderate reactivity in electrophilic substitution
5-Phenoxyisobenzofuran-1(3H)-one 57830-14-5 5-OPh 0.87 Enhanced π-stacking in crystal lattices
  • Methoxy vs. Hydroxy Groups : The replacement of hydroxy (-OH) with methoxy (-OCH₃) groups (e.g., 5-Hydroxyisobenzofuran-1,3-dione vs. 5-Methoxyisobenzofuran-1(3H)-one) reduces hydrogen-bonding capacity and increases lipophilicity, which can alter pharmacokinetic properties .
  • Trimethoxy vs.

Physical and Chemical Properties

  • Solubility : The trimethoxy substitution increases solubility in organic solvents (e.g., DCM, THF) compared to hydroxy-substituted analogs .
  • Thermal Stability : Fully aromatic benzofuran-1,3-diones (e.g., target compound) are more thermally stable than hydrogenated analogs like 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione, which has a strained bicyclic structure .

Q & A

Q. What are the common synthetic routes for preparing 4,5,6-Trimethoxy-2-benzofuran-1,3-dione, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves functionalizing a benzofuran core with methoxy groups at positions 4, 5, and 5. Key steps include:

  • Oxidation and Cyclization : Starting from substituted catechol derivatives, oxidation with agents like potassium permanganate or chromium trioxide can form the dione moiety .
  • Methoxy Group Introduction : Alkylation or nucleophilic substitution using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) ensures regioselective methoxy substitution .
  • Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted intermediates or over-alkylated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing 4,5,6-Trimethoxy-2-benzofuran-1,3-dione, and what spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR : The methoxy protons (δ 3.8–4.0 ppm) and carbonyl carbons (δ 165–175 ppm) are diagnostic. Splitting patterns in aromatic regions confirm substitution positions .
  • IR Spectroscopy : Strong carbonyl stretches (~1770 cm⁻¹ for anhydride) and methoxy C-O stretches (~1250 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₁H₁₀O₆; theoretical MW: 238.18 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel analogs of 4,5,6-Trimethoxy-2-benzofuran-1,3-dione?

Contradictions often arise from:

  • Regioselectivity Issues : Overlapping NMR peaks due to similar substituents (e.g., para vs. meta methoxy groups). Use 2D NMR (COSY, HSQC) to resolve coupling networks .
  • Hydrate Formation : Anhydrides may hydrolyze to diacids in humid conditions, altering IR and NMR profiles. Monitor reactions under inert atmospheres and use anhydrous solvents .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for polymorphic forms .

Q. What strategies are recommended for improving the stability of 4,5,6-Trimethoxy-2-benzofuran-1,3-dione under experimental storage conditions?

  • Moisture Control : Store in desiccators with silica gel to prevent hydrolysis of the anhydride group .
  • Temperature : Avoid prolonged exposure to temperatures >25°C, which can accelerate decomposition.
  • Light Sensitivity : Use amber vials to protect against photodegradation, as benzofuran derivatives often exhibit UV sensitivity .

Q. How can computational methods aid in predicting the reactivity of 4,5,6-Trimethoxy-2-benzofuran-1,3-dione in nucleophilic substitution reactions?

  • DFT Calculations : Model electron density maps to identify electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities, guiding functionalization for bioactivity studies .

Q. What experimental design considerations are critical for studying the biological activity of 4,5,6-Trimethoxy-2-benzofuran-1,3-dione derivatives?

  • Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to assess cytotoxicity or enzyme inhibition .
  • Control Compounds : Include structurally similar analogs (e.g., non-methoxy benzofurans) to isolate the impact of methoxy groups .
  • Metabolic Stability : Perform liver microsome assays to evaluate phase I/II metabolism, which affects in vivo efficacy .

Methodological Challenges and Solutions

Q. How can regioselective demethylation be achieved in 4,5,6-Trimethoxy-2-benzofuran-1,3-dione to generate derivatives with mixed substitution patterns?

  • Lewis Acid Catalysis : Use BBr₃ in dichloromethane at −78°C to selectively remove methoxy groups. Monitor reaction progress via TLC to prevent over-demethylation .
  • Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers) before demethylation to direct regioselectivity .

Q. What are the limitations of current synthetic methods for scaling up 4,5,6-Trimethoxy-2-benzofuran-1,3-dione, and how can they be addressed?

  • Low Yields in Alkylation Steps : Optimize stoichiometry (e.g., excess methyl iodide) and reaction time to improve methoxy group incorporation .
  • Byproduct Formation : Employ gradient elution in preparative HPLC to separate closely related impurities .

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